2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 792953-79-8
VCID: VC4557234
InChI: InChI=1S/C11H8ClF3N4O/c12-4-10(20)18-8-3-7(11(13,14)15)1-2-9(8)19-6-16-5-17-19/h1-3,5-6H,4H2,(H,18,20)
SMILES: C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2
Molecular Formula: C11H8ClF3N4O
Molecular Weight: 304.66

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

CAS No.: 792953-79-8

Cat. No.: VC4557234

Molecular Formula: C11H8ClF3N4O

Molecular Weight: 304.66

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide - 792953-79-8

Specification

CAS No. 792953-79-8
Molecular Formula C11H8ClF3N4O
Molecular Weight 304.66
IUPAC Name 2-chloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C11H8ClF3N4O/c12-4-10(20)18-8-3-7(11(13,14)15)1-2-9(8)19-6-16-5-17-19/h1-3,5-6H,4H2,(H,18,20)
Standard InChI Key VWTMVJCKFWHJLK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₈ClF₃N₄O, with a molar mass of 304.66 g/mol . Its SMILES notation, C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2, delineates the connectivity of the phenyl ring (substituted at the 2-position with a 1,2,4-triazole group and at the 5-position with a trifluoromethyl group) to the chloroacetamide functional group . The InChIKey VWTMVJCKFWHJLK-UHFFFAOYSA-N provides a unique identifier for its stereochemical and constitutional features .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₈ClF₃N₄O
Molar Mass304.66 g/mol
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2
InChIKeyVWTMVJCKFWHJLK-UHFFFAOYSA-N

Chemical Properties and Reactivity

Functional Group Interactions

The compound’s reactivity is governed by three key groups:

  • Chloroacetamide: Susceptible to nucleophilic substitution at the chloro position, enabling derivatization with amines or thiols.

  • 1,2,4-Triazole: Participates in hydrogen bonding and coordination chemistry, enhancing biological activity .

  • Trifluoromethyl Group: Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity .

Stability and Degradation

Analytical Characterization

Predicted Collision Cross-Sections (CCS)

Ion mobility spectrometry predicts CCS values for various adducts (Table 2), critical for mass spectrometry-based identification .

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺305.04115160.2
[M+Na]⁺327.02309169.1
[M-H]⁻303.02659156.9

Nuclear Magnetic Resonance (NMR)

While direct ¹H/¹³C NMR data for this compound are unavailable, analogous acetamide derivatives exhibit characteristic shifts:

  • Chloroacetamide CH₂: δ 4.3–4.5 ppm (singlet) .

  • Aromatic Protons: δ 7.1–8.2 ppm (multiplet) .

  • Trifluoromethyl Carbon: δ 120–125 ppm (quartet, J = 320 Hz) .

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